6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid
Overview
Description
6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic compound that belongs to the class of indole derivatives This compound is known for its unique structural features, which include a pyridoindole core with a hydroxy group at the 6th position and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole intermediate, which can be further modified to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
- 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
- 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid
Uniqueness
6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid groups on the indole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-6-1-2-9-7(3-6)8-4-10(12(16)17)13-5-11(8)14-9/h1-3,10,13-15H,4-5H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSJXVJOZSYXFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=C(N2)C=CC(=C3)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157075 | |
Record name | 2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82637-88-5 | |
Record name | 2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82637-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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